(S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one (S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13466386
InChI: InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)22-11-10-18(13-22)14-23(16(3)4)12-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14,21H2,1-4H3/t18?,19-/m0/s1
SMILES: CC(C)C(C(=O)N1CCC(C1)CN(CC2=CC=CC=C2)C(C)C)N
Molecular Formula: C20H33N3O
Molecular Weight: 331.5 g/mol

(S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

CAS No.:

Cat. No.: VC13466386

Molecular Formula: C20H33N3O

Molecular Weight: 331.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one -

Specification

Molecular Formula C20H33N3O
Molecular Weight 331.5 g/mol
IUPAC Name (2S)-2-amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)22-11-10-18(13-22)14-23(16(3)4)12-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14,21H2,1-4H3/t18?,19-/m0/s1
Standard InChI Key JTIAEFDCMSYPFH-GGYWPGCISA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCC(C1)CN(CC2=CC=CC=C2)C(C)C)N
SMILES CC(C)C(C(=O)N1CCC(C1)CN(CC2=CC=CC=C2)C(C)C)N
Canonical SMILES CC(C)C(C(=O)N1CCC(C1)CN(CC2=CC=CC=C2)C(C)C)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound (S)-2-Amino-1-{3-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one has the molecular formula C₂₀H₃₃N₃O and a molecular weight of 331.5 g/mol . Its IUPAC name reflects its stereochemistry and functional groups:

  • Pyrrolidine ring: A five-membered nitrogen-containing heterocycle.

  • Benzyl-isopropyl-amino group: Introduces aromatic and branched alkyl motifs, enhancing lipophilicity .

  • Chiral centers: The (S)-configuration at the amino-butanone backbone is critical for biological activity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₃₃N₃O
Molecular Weight331.5 g/mol
IUPAC Name(2S)-2-amino-1-[3-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
CAS Number1354025-74-3

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via the Mannich reaction, a three-component condensation involving:

  • Amine precursor: Benzyl-isopropyl-amine.

  • Carbonyl compound: 3-Methylbutan-1-one.

  • Formaldehyde: Acts as the methylene bridge donor .

Optimized conditions:

  • Temperature: 0–25°C to control exothermic reactions.

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) .

  • Catalysts: Triethylamine (Et₃N) for deprotonation .

Yield improvements (up to 98%) are achieved through microwave-assisted synthesis, reducing reaction times .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): Confirms stereochemistry and functional group integration .

  • Mass Spectrometry (MS): Validates molecular weight (m/z 331.5) .

  • Infrared Spectroscopy (IR): Identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹).

Physicochemical Properties

Stability and Solubility

  • Solubility: Miscible in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water .

  • Stability: Stable at room temperature under inert atmospheres; decomposes above 200°C .

Table 2: Physicochemical Profile

PropertyValueSource
Melting PointNot reported (decomposes)
LogP (Partition Coefficient)3.2 (predicted)
pKa9.1 (amine group)

Biological Activity and Applications

Mechanism of Action

The compound inhibits Inhibitor of Apoptosis Proteins (IAPs) by mimicking the Smac protein, promoting caspase activation and apoptosis in cancer cells . Structural analogs demonstrate:

  • Antitumor activity: IC₅₀ values of 0.5–2.0 μM in breast and lung cancer cell lines .

  • Neuroprotective effects: Modulation of dopaminergic pathways (D3 receptor agonism).

Antimicrobial Properties

Preliminary assays show moderate activity against Gram-positive bacteria (Bacillus subtilis, MIC = 75 μg/mL).

ActivityTarget/ModelResultSource
AntitumorMCF-7 (breast cancer)IC₅₀ 1.2 μM
AntimicrobialBacillus subtilisMIC 75 μg/mL
NeuroprotectiveD3 dopamine receptorEC₅₀ 0.8 μM

Comparative Analysis with Structural Analogs

Impact of Substituent Modifications

  • Benzyl vs. Cyclopropyl Groups: Benzyl enhances aromatic interactions with protein targets, while cyclopropyl improves metabolic stability.

  • Pyrrolidine vs. Piperidine Rings: Pyrrolidine’s five-membered ring offers conformational rigidity, favoring receptor binding.

Table 4: Analogs and Their Properties

CompoundStructural VariationBioactivitySource
EVT-8056573Cyclopropyl-methyl-aminoNeuroprotective
VC13466386Piperidine ringAntidepressant

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